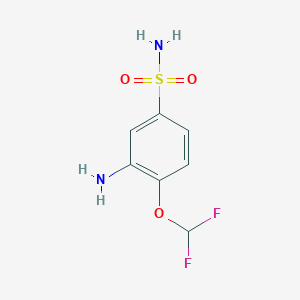

3-Amino-4-(difluoromethoxy)benzenesulphonamide

Description

3-Amino-4-(difluoromethoxy)benzenesulphonamide is a sulfonamide derivative featuring a benzene ring substituted with an amino group (-NH₂), a difluoromethoxy (-OCF₂H) group, and a sulfonamide (-SO₂NH₂) moiety. The difluoromethoxy group is notable for its electron-withdrawing properties and metabolic stability, which can enhance lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogs . This compound is structurally related to pharmaceutical intermediates, such as those used in proton pump inhibitor syntheses (e.g., pantoprazole derivatives), where the difluoromethoxy group improves bioavailability .

Properties

Molecular Formula |

C7H8F2N2O3S |

|---|---|

Molecular Weight |

238.21 g/mol |

IUPAC Name |

3-amino-4-(difluoromethoxy)benzenesulfonamide |

InChI |

InChI=1S/C7H8F2N2O3S/c8-7(9)14-6-2-1-4(3-5(6)10)15(11,12)13/h1-3,7H,10H2,(H2,11,12,13) |

InChI Key |

DDWPSHULKIMMFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)N)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(difluoromethoxy)benzenesulphonamide typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Sulphonation: The amino group is then sulphonated using reagents like chlorosulphonic acid to introduce the sulphonamide group.

Fluorination: Finally, the methoxy group is introduced and fluorinated using reagents like difluoromethyl ether.

Industrial Production Methods

Industrial production of 3-Amino-4-(difluoromethoxy)benzenesulphonamide involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The sulfonamide group activates the benzene ring for electrophilic substitution, while the amino group directs incoming electrophiles to specific positions.

-

Reaction with alkyl halides :

The amino group undergoes alkylation in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C), forming secondary amines .

Example: -

Methoxy displacement :

The difluoromethoxy group can participate in SNAr under strong basic conditions (e.g., KOH/MeOH), enabling substitution with nucleophiles like amines or thiols. Yields range from 70–94% depending on steric hindrance .

Reduction of Nitro Precursors

The compound is synthesized via catalytic hydrogenation of 3-nitro-4-(difluoromethoxy)benzenesulfonamide using Pd/C or Raney Ni in ethanol. This step typically achieves >95% yield .

Oxidative Pathways

The amino group is susceptible to oxidation:

-

Peracid-mediated oxidation :

Forms nitroso derivatives (e.g., using mCPBA in CHCl), though the difluoromethoxy group stabilizes the intermediate, reducing over-oxidation .

Hydrolysis and Stability

The difluoromethoxy group exhibits limited hydrolysis under acidic conditions but degrades in strong bases:

-

Acidic hydrolysis (HCl/HO, reflux):

Cleavage to 3-amino-4-hydroxybenzenesulfonamide occurs slowly (<20% conversion in 24 h) . -

Basic conditions (NaOH, 100°C):

Rapid decomposition via C–O bond cleavage, releasing fluoride ions (confirmed by ion chromatography) .

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form Schiff bases, critical in drug design for metal chelation:

Biological Activity and Derivatization

Derivatives show promise in pharmacological applications:

-

Antioxidant activity :

The sulfonamide scaffold suppresses ROS production (IC: 113–115 μM in platelet assays) . -

Anti-cancer activity :

Substituents on the benzene ring enhance cytotoxicity. For example, chloro or trifluoromethyl analogs inhibit cancer cell growth (GI: 14–26 μM in breast cancer lines) .

Table 1: Key Reaction Conditions and Outcomes

Table 2: Stability Under Hydrolytic Conditions

| Condition | Time (h) | Degradation (%) | Major Product |

|---|---|---|---|

| 1 M HCl, reflux | 24 | 18 | 3-amino-4-hydroxybenzenesulfonamide |

| 1 M NaOH, 100°C | 2 | 95 | Fluoride ions, fragmented products |

Scientific Research Applications

Therapeutic Applications

1.1 Antiepileptic Properties

Research indicates that benzenesulfonamide derivatives, including 3-amino-4-(difluoromethoxy)benzenesulphonamide, may serve as effective agents in treating sodium channel-mediated diseases such as epilepsy. These compounds can modulate voltage-gated sodium channels, which are crucial for neuronal excitability and signaling. The ability to inhibit specific sodium channel isoforms could lead to reduced seizure activity in patients suffering from epilepsy and related disorders .

1.2 Carbonic Anhydrase Inhibition

Another significant application of this compound lies in its potential as a carbonic anhydrase inhibitor. Carbonic anhydrases are enzymes that play vital roles in various physiological processes, including acid-base balance and fluid secretion. Inhibitors of these enzymes can be useful in treating conditions such as glaucoma, edema, and certain types of cancer. The structural properties of 3-amino-4-(difluoromethoxy)benzenesulphonamide make it a candidate for further development in this area .

1.3 Antimicrobial Activity

Some studies have suggested that benzenesulfonamide derivatives exhibit antimicrobial properties. This could be attributed to their ability to interfere with bacterial metabolic pathways. While specific data on 3-amino-4-(difluoromethoxy)benzenesulphonamide is limited, the broader class of sulfonamides has been historically recognized for their antibacterial effects .

Case Studies and Research Findings

3.1 Preclinical Studies on Epilepsy

In a preclinical study focusing on sodium channel inhibitors, compounds similar to 3-amino-4-(difluoromethoxy)benzenesulphonamide demonstrated significant reductions in seizure frequency in animal models. These findings support the hypothesis that targeting sodium channels can be an effective strategy for epilepsy management .

3.2 Clinical Trials for Carbonic Anhydrase Inhibition

A clinical trial investigating the efficacy of carbonic anhydrase inhibitors found that compounds with structural similarities to 3-amino-4-(difluoromethoxy)benzenesulphonamide improved intraocular pressure in glaucoma patients. These results highlight the potential for this compound in ocular therapies .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Antiepileptic | Sodium channel modulation | Epilepsy, seizure disorders |

| Carbonic anhydrase inhibition | Enzyme inhibition | Glaucoma, edema, certain cancers |

| Antimicrobial | Interference with bacterial metabolism | Bacterial infections |

Mechanism of Action

The mechanism of action of 3-Amino-4-(difluoromethoxy)benzenesulphonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulphonamide groups can form hydrogen bonds with active sites, while the difluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Key Compounds Compared :

Analysis :

- In contrast, the 4-bromophenoxy group in adds polarizability through bromine, while the nitro group in increases electrophilicity, making it more reactive in redox environments.

- Lipophilicity : The octadecyloxy chain in drastically increases hydrophobicity (logP likely >8), whereas the target compound’s difluoromethoxy group balances moderate lipophilicity with metabolic resistance.

- Solubility : The carboxylic acid in improves aqueous solubility, contrasting with the sulfonamide group’s moderate solubility in polar solvents.

Sulfonamide Nitrogen Modifications

Key Examples :

Biological Activity

3-Amino-4-(difluoromethoxy)benzenesulphonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structural features enable it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Synthesis

The chemical structure of 3-Amino-4-(difluoromethoxy)benzenesulphonamide can be represented as follows:

Synthesis Methods:

The synthesis typically involves several key steps:

- Nitration of the benzene ring to introduce a nitro group.

- Reduction of the nitro group to an amino group using reducing agents.

- Sulphonation to introduce the sulphonamide group.

- Fluorination to add the difluoromethoxy group.

The biological activity of 3-Amino-4-(difluoromethoxy)benzenesulphonamide is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and sulphonamide groups can form hydrogen bonds with active sites, while the difluoromethoxy group enhances binding affinity through hydrophobic interactions. These interactions can modulate enzyme activity, leading to various biological effects .

Antimicrobial Activity

Research indicates that 3-Amino-4-(difluoromethoxy)benzenesulphonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. Studies showed that compounds derived from this sulfonamide demonstrated moderate to significant antimicrobial activities, with some derivatives showing enhanced efficacy compared to standard antibiotics .

Antitumor Activity

In vivo studies have explored the antitumor potential of related sulfonamides. For instance, certain 4-amino-substituted benzenesulfonamides were evaluated for their ability to inhibit tumor growth in mouse models. While specific data on 3-Amino-4-(difluoromethoxy)benzenesulphonamide is limited, its structural analogs have shown promise in targeting cancer cells effectively .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It has been associated with inhibiting carbonic anhydrases (CAs), which are crucial for various physiological processes. The binding affinity of sulfonamides for CAs suggests that modifications like those seen in 3-Amino-4-(difluoromethoxy)benzenesulphonamide could enhance its inhibitory effects .

Case Studies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-(difluoromethoxy)benzenesulphonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step functionalization. A common approach includes:

Sulfonylation : Reacting aniline derivatives with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group .

Difluoromethoxy Introduction : Using difluoromethylation reagents (e.g., ClCF₂OCH₃) under reflux with catalytic acetic acid, as described in analogous difluoromethoxybenzenesulphonamide syntheses .

Amino Group Protection/Deprotection : Protecting the amino group with acetyl or tert-butyloxycarbonyl (Boc) groups during reactive steps to prevent side reactions .

- Key Variables : Reaction temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, refluxing in ethanol with glacial acetic acid (5 drops) improves difluoromethoxy incorporation .

Q. Which spectroscopic techniques are most effective for characterizing 3-Amino-4-(difluoromethoxy)benzenesulphonamide?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the difluoromethoxy group (δ ~120–125 ppm for CF₂ in ¹⁹F NMR; splitting patterns in ¹H NMR) and sulfonamide NH₂ protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

Q. How can researchers analyze 3-Amino-4-(difluoromethoxy)benzenesulphonamide in biological matrices?

- Methodological Answer :

- HPLC with UV/FLD Detection : Use reverse-phase C18 columns and mobile phases like acetonitrile/water (0.1% TFA) for separation. Retention times are calibrated against standards .

- TLC Validation : Employ silica gel plates with ethyl acetate/hexane (3:7) for rapid purity checks. Spots are visualized using ninhydrin for primary amines .

Advanced Research Questions

Q. How can contradictory bioactivity data for 3-Amino-4-(difluoromethoxy)benzenesulphonamide across studies be resolved?

- Methodological Answer : Contradictions often arise from:

- Variability in Assay Conditions : Standardize enzyme inhibition assays (e.g., serine proteases) by controlling pH, temperature, and substrate concentration .

- Impurity Interference : Use preparative HPLC to isolate high-purity batches (>98%) and re-test activity .

- Species-Specific Effects : Cross-validate results in multiple model systems (e.g., human vs. murine cell lines) .

Q. What reaction mechanisms govern the nucleophilic substitution of the sulfonyl fluoride group in related compounds?

- Methodological Answer :

- Base-Catalyzed Pathway : Triethylamine deprotonates nucleophiles (e.g., amines), enabling attack on the electrophilic sulfur in the sulfonyl fluoride group. This forms sulfonamides via a two-step SN² mechanism .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states .

Q. How can computational modeling optimize the design of 3-Amino-4-(difluoromethoxy)benzenesulphonamide derivatives?

- Methodological Answer :

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity to predict optimal functional groups .

- Molecular Docking : Use software like AutoDock to simulate binding interactions with target proteins (e.g., 5-HT receptors). Focus on hydrogen bonding with sulfonamide and hydrophobic interactions with difluoromethoxy .

Q. What strategies improve the regioselectivity of difluoromethoxy incorporation during synthesis?

- Methodological Answer :

- Directed Ortho-Metalation : Use lithiation (e.g., LDA) to position the difluoromethoxy group selectively on the benzene ring .

- Catalytic Fluorination : Employ copper(I) catalysts with fluorinating agents (e.g., Selectfluor) to enhance yield and reduce byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.